molecular formula C7H2Cl2F3NO B13610666 1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone CAS No. 1060815-13-5

1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone

Cat. No.: B13610666
CAS No.: 1060815-13-5
M. Wt: 243.99 g/mol
InChI Key: UMELUHIMLZAKBF-UHFFFAOYSA-N
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Description

1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone typically involves the reaction of 4,6-dichloropyridine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group and chlorine atoms contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

1-(4,6-Dichloropyridin-2-YL)-2,2,2-trifluoroethanone can be compared with other similar compounds, such as:

    4,6-Dichloropyrimidine: Similar in structure but lacks the trifluoromethyl group.

    Pyrazolo[3,4-d]pyrimidine: Contains a different heterocyclic ring system.

    4,6-Dichloropyridine: The parent compound without the trifluoromethyl group.

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, making it distinct from these similar compounds.

Properties

CAS No.

1060815-13-5

Molecular Formula

C7H2Cl2F3NO

Molecular Weight

243.99 g/mol

IUPAC Name

1-(4,6-dichloropyridin-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H2Cl2F3NO/c8-3-1-4(13-5(9)2-3)6(14)7(10,11)12/h1-2H

InChI Key

UMELUHIMLZAKBF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)C(F)(F)F)Cl)Cl

Origin of Product

United States

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